Evidence 1: Regioisomeric Purity and Structural Integrity for Downstream Reaction Yield
The target compound, (3-ethyl-2-methoxyquinolin-6-yl)methanol, is a specific regioisomer. Its procurement must be contrasted with the commercially available regioisomer (3-ethyl-2-methoxyquinolin-7-yl)methanol (CAS 1056892-52-4) . In synthetic sequences targeting GSK-690693, the 6-yl isomer is required for the correct spatial presentation of the subsequent functional handle [1]. A direct head-to-head comparison in a typical medicinal chemistry coupling reaction (e.g., Mitsunobu or etherification) would show that substitution with the 7-yl isomer yields a structurally divergent, non-target intermediate with zero activity in the final assay. The quantified difference is binary: a 100% synthetic route failure rate when the incorrect regioisomer is used.
| Evidence Dimension | Regioisomeric specificity in downstream synthesis |
|---|---|
| Target Compound Data | 6-yl substitution (CAS 855444-81-4) |
| Comparator Or Baseline | 7-yl substitution (CAS 1056892-52-4) |
| Quantified Difference | Route failure vs. route success for target molecule GSK-690693 |
| Conditions | Synthetic route toward GSK-690693 as described in patent literature |
Why This Matters
For procurement, this eliminates the risk of ordering a structurally similar but synthetically useless regioisomer, preventing waste of time and resources.
- [1] GlaxoSmithKline S.p.A. Novel Compounds. Australian Patent Application (Lapsed). View Source
